Isotopic Enrichment and Mass Difference Enables Definitive MS Distinction from Unlabeled Talose
D-(+)-Talose-d1 provides a +1.0063 Da exact mass shift relative to unlabeled D-(+)-talose (monoisotopic mass 180.0634 Da vs. 181.0697 Da for the deuterated isotopologue), enabling unambiguous differentiation by high-resolution mass spectrometry. This mass shift is sufficient to resolve the internal standard signal from the endogenous analyte in complex biological matrices, provided that chromatographic co-elution is maintained [1]. The isotopic enrichment is specified at 98 atom % D, which exceeds the minimal enrichment threshold (typically >95 atom %) recommended for reliable LC-MS internal standard applications and minimizes isotopic cross-talk between the labeled and unlabeled channels .
| Evidence Dimension | Exact Mass Shift for MS Differentiation |
|---|---|
| Target Compound Data | +1.0063 Da (Δ exact mass); isotopic enrichment ≥98 atom % D |
| Comparator Or Baseline | Unlabeled D-(+)-Talose: exact mass 180.0634 Da; 13C6-glucose: +6.0201 Da (Δ exact mass) |
| Quantified Difference | Mass shift is sufficient for baseline MS resolution; 98 atom % D exceeds the typical 95% threshold for reliable SIL-IS performance |
| Conditions | High-resolution mass spectrometry; isotopic enrichment specification per vendor certificate of analysis |
Why This Matters
This mass difference enables accurate stable isotope dilution quantification of D-talose in biological fluids, plant extracts, and fermentation broths where unlabeled talose cannot serve as an internal standard.
- [1] PubChem. D-(+)-Talose-d1. Exact Mass 181.06966484 Da. View Source
